2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate
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Overview
Description
Mz438 is a synthetic organic compound that serves as a high-affinity and selective fluorescent ligand for the CXC chemokine receptor 2 (CXCR2). This compound is particularly notable for its use in pharmacological studies, where it acts as a probe to investigate the intracellular allosteric binding site of CXCR2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mz438 involves a series of chemical reactions starting from a co-crystallized intracellular CXCR2 antagonist. The process includes the incorporation of a tetramethylrhodamine (TAMRA) label, which is essential for its fluorescent properties . The detailed synthetic route and reaction conditions are typically proprietary and may involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps.
Industrial Production Methods
Industrial production methods for Mz438 are not widely documented, as it is primarily used for research purposes. the synthesis on a larger scale would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Mz438 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main function is to bind selectively to the intracellular allosteric binding site of CXCR2 .
Common Reagents and Conditions
The synthesis of Mz438 involves reagents such as tetramethylrhodamine and various organic solvents and catalysts. The conditions are typically mild to preserve the integrity of the fluorescent label and the binding affinity of the compound .
Major Products Formed
The major product formed from the synthesis of Mz438 is the fluorescently labeled ligand itself, which is used in various assays to study CXCR2 pharmacology .
Scientific Research Applications
Mz438 is extensively used in scientific research to study the pharmacology of CXCR2. Its applications include:
Cell-free and Cellular Assays: Mz438 is used as a probe in NanoBRET-based binding studies, allowing researchers to investigate the binding interactions of CXCR2 in a non-isotopic and high-throughput manner.
Fluorescence Microscopy: The fluorescent properties of Mz438 enable visualization of intracellular target engagement for CXCR2, providing insights into the receptor’s behavior in live cells.
Drug Discovery: Mz438 serves as a tool in drug discovery efforts targeting CXCR2, which is implicated in various diseases, including inflammatory conditions and cancer.
Mechanism of Action
Mz438 exerts its effects by binding to the intracellular allosteric binding site of CXCR2. This binding stabilizes the inactive receptor conformation, resulting in negative cooperativity with the orthosteric agonist and steric blockage of intracellular transducer binding. This dual mechanism of specific GPCR modulation makes Mz438 a valuable tool for studying CXCR2 pharmacology .
Comparison with Similar Compounds
Similar Compounds
00767013: An intracellular CXCR2 antagonist used as a starting point for the synthesis of Mz438.
Other CXCR2 Ligands: Various other ligands targeting CXCR2, including orthosteric and allosteric modulators.
Uniqueness of Mz438
Mz438 is unique due to its high affinity and selectivity for the intracellular allosteric binding site of CXCR2. Its fluorescent properties make it an invaluable tool for real-time visualization and high-throughput binding studies, setting it apart from other CXCR2 ligands .
Properties
Molecular Formula |
C57H63N9O12 |
---|---|
Molecular Weight |
1066.2 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C57H63N9O12/c1-33-12-19-44(77-33)53(57(2,3)4)61-49-48(51(68)52(49)69)60-43-11-9-10-41(50(43)67)55(71)59-31-35-32-66(63-62-35)21-23-75-25-27-76-26-24-74-22-20-58-54(70)34-13-16-38(56(72)73)42(28-34)47-39-17-14-36(64(5)6)29-45(39)78-46-30-37(65(7)8)15-18-40(46)47/h9-19,28-30,32,53H,20-27,31H2,1-8H3,(H5-,58,59,60,61,62,63,67,68,69,70,71,72,73)/t53-/m0/s1 |
InChI Key |
ULWWLGSAYMCWBM-DTSDQNDWSA-N |
Isomeric SMILES |
CC1=CC=C(O1)[C@@H](C(C)(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)NCC4=CN(N=N4)CCOCCOCCOCCNC(=O)C5=CC(=C(C=C5)C(=O)[O-])C6=C7C=CC(=[N+](C)C)C=C7OC8=C6C=CC(=C8)N(C)C |
Canonical SMILES |
CC1=CC=C(O1)C(C(C)(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)NCC4=CN(N=N4)CCOCCOCCOCCNC(=O)C5=CC(=C(C=C5)C(=O)[O-])C6=C7C=CC(=[N+](C)C)C=C7OC8=C6C=CC(=C8)N(C)C |
Origin of Product |
United States |
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